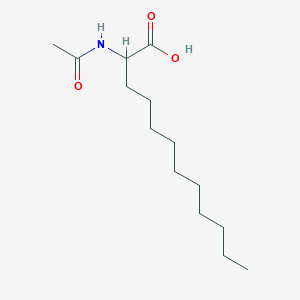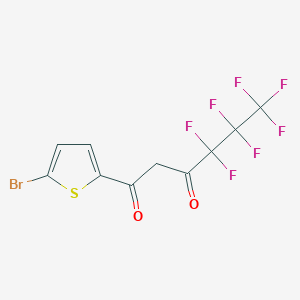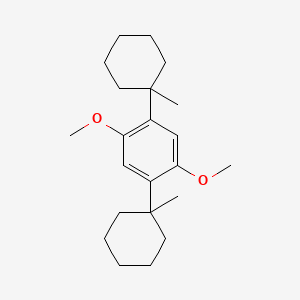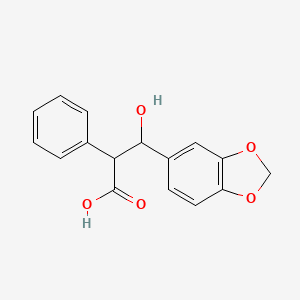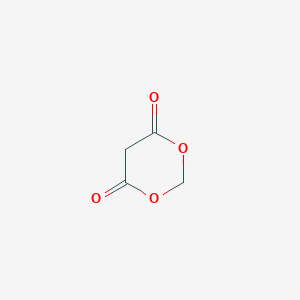
1,3-Dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-4,6-dione: , also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It is a crystalline, colorless solid that is sparingly soluble in water. The compound has a heterocyclic core consisting of four carbon atoms and two oxygen atoms. It is known for its high acidity and stability, making it a valuable reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxane-4,6-dione can be synthesized through several methods:
Original Synthesis: The compound was first synthesized by Meldrum in 1908 through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: It can also be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Boric Acid Catalysis: Another method involves the reaction of malonic acid and ketones using boric acid as a catalyst and acetic anhydride as a condensing reagent at room temperature.
Industrial Production Methods: Industrial production of this compound typically involves the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions due to its reactive methylene group.
Substitution: It can undergo substitution reactions, particularly at the methylene group, which can be deprotonated to form a stabilized anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the methylene group.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-4,6-dione has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity.
Material Science: It is used for the functionalization of mesoporous silica surfaces with carboxyl groups, enhancing the sorption of proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including lipid-lowering drugs.
Wirkmechanismus
The mechanism of action of 1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group, forming a stabilized anion through resonance. This anion can then participate in various nucleophilic addition and substitution reactions. The compound’s high acidity and stability are attributed to the energy-minimizing conformation that aligns the alpha proton’s sigma CH orbital with the pi CO orbital, causing strong destabilization of the C-H bond .
Vergleich Mit ähnlichen Verbindungen
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some properties with 1,3-dioxane-4,6-dione but differs in its tautomeric forms and acidity levels.
Dimethyl Malonate: Less acidic compared to this compound and does not exhibit the same level of resonance stabilization.
Uniqueness: this compound is unique due to its high acidity, stability, and ability to form stabilized anions, making it a versatile reagent in organic synthesis and various scientific applications .
Eigenschaften
CAS-Nummer |
4354-85-2 |
|---|---|
Molekularformel |
C4H4O4 |
Molekulargewicht |
116.07 g/mol |
IUPAC-Name |
1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C4H4O4/c5-3-1-4(6)8-2-7-3/h1-2H2 |
InChI-Schlüssel |
XJDDLMJULQGRLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


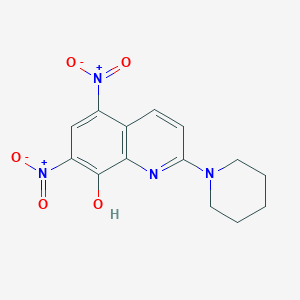
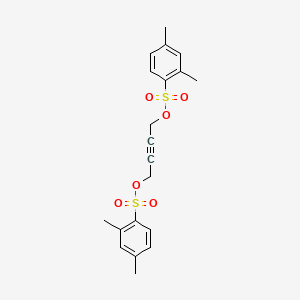
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)

